2-(But-3-en-1-yl)-5-methylcyclopentanone
Overview
Description
2-(But-3-en-1-yl)-5-methylcyclopentanone is an organic compound characterized by a cyclopentanone ring substituted with a butenyl group at the second position and a methyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-en-1-yl)-5-methylcyclopentanone typically involves the alkylation of cyclopentanone with a suitable butenyl halide under basic conditions. One common method is the use of sodium hydride as a base and but-3-en-1-yl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods using transition metal catalysts can also be employed to enhance the selectivity and rate of the reaction. The use of environmentally benign solvents and reagents is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-en-1-yl)-5-methylcyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The butenyl group can undergo electrophilic substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of this compound-2-carboxylic acid.
Reduction: Formation of 2-(But-3-en-1-yl)-5-methylcyclopentanol.
Substitution: Formation of this compound halides.
Scientific Research Applications
2-(But-3-en-1-yl)-5-methylcyclopentanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents due to its unique structural features.
Mechanism of Action
The mechanism by which 2-(But-3-en-1-yl)-5-methylcyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s carbonyl group can participate in nucleophilic addition reactions, while the butenyl group can undergo electrophilic addition reactions. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(But-3-en-1-yl)cyclopentanone: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.
5-Methylcyclopentanone: Lacks the butenyl group, leading to distinct chemical behavior and applications.
2-(But-3-en-1-yl)-5-methylcyclohexanone: Contains a cyclohexanone ring instead of a cyclopentanone ring, affecting its chemical and physical properties.
Uniqueness
2-(But-3-en-1-yl)-5-methylcyclopentanone is unique due to the presence of both the butenyl and methyl groups on the cyclopentanone ring
Properties
IUPAC Name |
2-but-3-enyl-5-methylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-4-5-9-7-6-8(2)10(9)11/h3,8-9H,1,4-7H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUSODZJEVTPJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1=O)CCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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